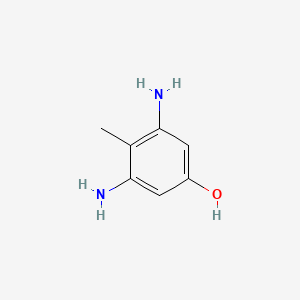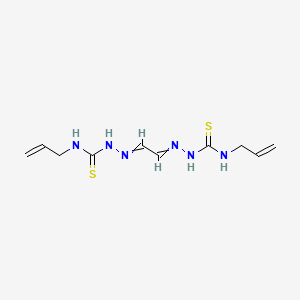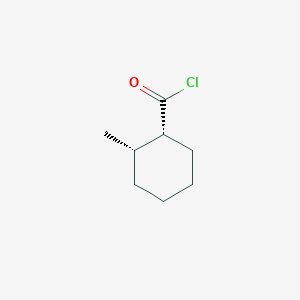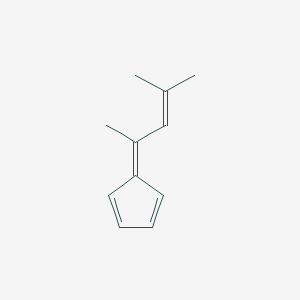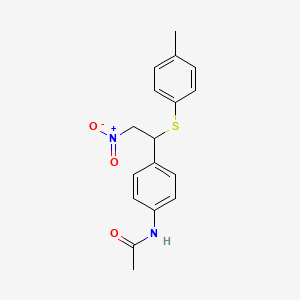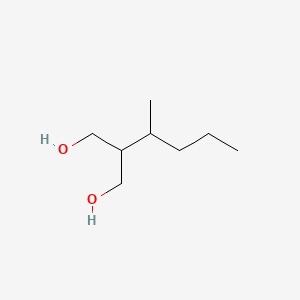
2-(1-Methylbutyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-1,3-propanediol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(1-Methylbutyl)propanal using a palladium catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at room temperature, yielding the desired diol in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
2-(1-Methylbutyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2-(1-Methylbutyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: A similar alcohol with one hydroxyl group.
2-Methylbutyl acetate: An ester derived from 2-Methyl-1-butanol.
1,3-Propanediol: A diol with a similar structure but different substituents.
Uniqueness
2-(1-Methylbutyl)-1,3-propanediol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylbutyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
22131-29-9 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-pentan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-7(2)8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
DIAKBGLNNAQLNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




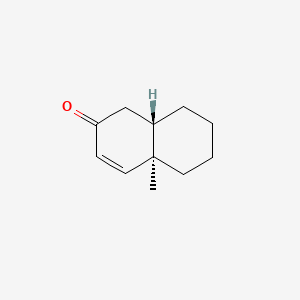
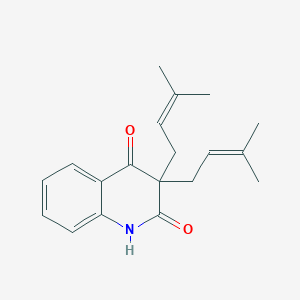
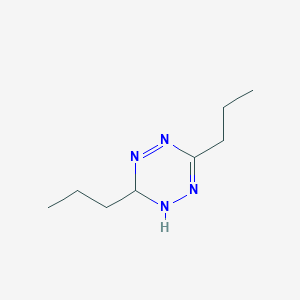
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)


